molecular formula C9H4BrNO2 B12887497 1-Bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile CAS No. 89877-63-4

1-Bromo-3-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile

Cat. No.: B12887497
CAS No.: 89877-63-4
M. Wt: 238.04 g/mol
InChI Key: CDKBUJVKCXGMMD-UHFFFAOYSA-N
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Description

1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a chemical compound with the molecular formula C9H4BrNO2 and a molecular weight of 238.04 g/mol . It is also known by the synonym 3-bromo-6-cyanophthalide . This compound is characterized by its unique structure, which includes a bromine atom, a nitrile group, and a dihydroisobenzofuran ring system.

Chemical Reactions Analysis

1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents include nucleophiles, oxidizing agents, and reducing agents.

Scientific Research Applications

1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and nitrile group play crucial roles in its reactivity and interaction with other molecules. The pathways involved may include nucleophilic substitution and other organic reactions .

Comparison with Similar Compounds

1-Bromo-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile can be compared with similar compounds such as:

This compound’s unique combination of functional groups and ring system sets it apart from other similar compounds, making it a valuable asset in various fields of research and industry.

Properties

CAS No.

89877-63-4

Molecular Formula

C9H4BrNO2

Molecular Weight

238.04 g/mol

IUPAC Name

1-bromo-3-oxo-1H-2-benzofuran-5-carbonitrile

InChI

InChI=1S/C9H4BrNO2/c10-8-6-2-1-5(4-11)3-7(6)9(12)13-8/h1-3,8H

InChI Key

CDKBUJVKCXGMMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)OC2Br

Origin of Product

United States

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